2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
The compound “2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with a specific molecular structure . It’s often used in laboratory research and development processes.
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI code for this compound is1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Synthetic Analgesics : A study reported the synthesis of several analgesic compounds, emphasizing the importance of suitable substitution on nitrogen atoms to afford potent analgesics. This highlights the potential for chemical modifications to enhance biological activity (P. V. Van Daele et al., 1976) source.
- Molecular Structure Characterization : Research on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate demonstrated the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures, which could be relevant for understanding the structural dynamics of similar compounds (I. Khan et al., 2013) source.
Pharmacological Properties
- Optically Active Analogs : A study on the synthesis and pharmacological effects of optically active derivatives of a related compound highlighted the significance of chirality in medicinal chemistry, affecting the biological activity of compounds (A. Ashimori et al., 1991) source.
Chemical Reactions and Mechanisms
- Reactivity and Mechanisms : The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of a chiral ligand provided insights into selective chemical synthesis, which could be relevant for the design of novel compounds (G. Talybov et al., 2020) source.
Safety And Hazards
properties
IUPAC Name |
4-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUHZRMTBYRLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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